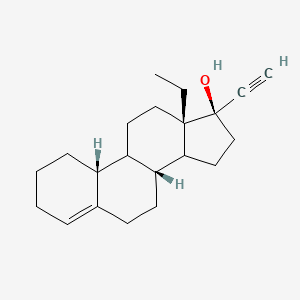

![molecular formula C13H19BrN2O B602081 trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol CAS No. 101900-43-0](/img/structure/B602081.png)

trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol

Descripción general

Descripción

“trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol” is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 . It is an impurity of Ambroxol, a bronchosecretolytic drug, and a metabolite of Bromohexine .

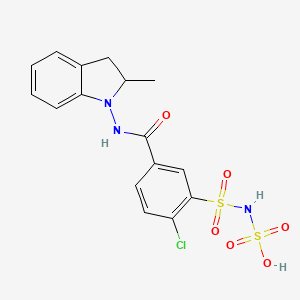

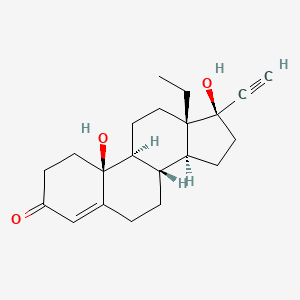

Molecular Structure Analysis

The molecular structure of “trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol” consists of a cyclohexanol ring with an amino group and a bromophenylmethylamino group attached to it .Physical And Chemical Properties Analysis

“trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol” is a solid compound with an off-white to orange color . It has a predicted boiling point of 437.5±45.0 °C and a predicted density of 1.43±0.1 g/cm3 . It is slightly soluble in chloroform and sparingly soluble in methanol .Aplicaciones Científicas De Investigación

Preparation of Ambroxol

Ambroxol is used as an expectorant in treating respiratory diseases . It is effectively prepared with a total yield of 62%, with o-toluidine as the feedstock via successive procedures of electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes .

Bromination Process

The bromination process is crucial in the preparation of Ambroxol . The addition of aqueous hydrogen peroxide could enhance the utilization of liquid bromine in the electrophilic bromination of o-toluidine, avoiding the hazardous HBr generated as a by-product .

Degradation Product Analysis

One unknown impurity of Ambroxol was formed in the formulated drug under stress conditions (40°C /75% relative humidity (RH) for 6 months) with the relative retention time (RRT) 0.68 in RP-HPLC . This impurity was isolated, identified, and characterized using sophisticated techniques .

Thermal Stability

Ambroxol hydrochloride’s thermal stability is of practical interest for the optimization of formulations that contain Ambroxol as an active compound .

Mecanismo De Acción

Target of Action

Ambroxol Monobromine, also known as “4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol” or “trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol”, primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Mode of Action

Ambroxol Monobromine is a mucolytic agent that works by breaking up phlegm and stimulating mucus production . It also stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .

Biochemical Pathways

Ambroxol Monobromine affects several biochemical pathways. It has been shown to upregulate Glucocerebrosidase (GCase) activity, a lysosomal enzyme, through the transcription factor EB pathway and stimulation of lysosomal exocytosis . This upregulation of GCase activity has potential implications in disease-modifying therapies for conditions like Parkinson’s Disease .

Pharmacokinetics

The pharmacokinetics of Ambroxol Monobromine involve its absorption, distribution, metabolism, and excretion (ADME). In a study comparing the steady-state pharmacokinetics of Ambroxol extended-release (ER) 75-mg retard capsules with immediate-release (IR) formulations, it was found that the ER capsules provided similar exposure (AUC SS 0–24) and maximum plasma level (Cmax SS) compared to IR tablets . The time to maximum plasma level (tmax SS) was longer with ER retard capsules than with IR tablets .

Result of Action

The primary result of Ambroxol Monobromine’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . Additionally, Ambroxol has been shown to have anti-inflammatory properties, reducing redness in a sore throat .

Action Environment

The action of Ambroxol Monobromine can be influenced by various environmental factors. For instance, the preparation of Ambroxol involves successive procedures of electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis processes . The addition of aqueous hydrogen peroxide can enhance the utilization of liquid bromine in the electrophilic bromination of o-toluidine, avoiding the hazardous HBr generated as a by-product .

Propiedades

IUPAC Name |

4-[(2-amino-5-bromophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c14-10-1-6-13(15)9(7-10)8-16-11-2-4-12(17)5-3-11/h1,6-7,11-12,16-17H,2-5,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTUIMUXTYRTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C=CC(=C2)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.